5,6-dimethyl-3H-benzooxazol-2-one
Overview
Description
5,6-Dimethyl-3H-benzooxazol-2-one is a chemical compound with the molecular formula C9H9NO2 and a molecular weight of 163.17 g/mol. It belongs to the benzoxazole family, which consists of heterocyclic aromatic organic compounds containing oxygen and nitrogen atoms in a fused ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5,6-dimethyl-3H-benzooxazol-2-one typically involves the cyclization of 2-amino-5,6-dimethylbenzoic acid. The reaction conditions include heating the starting material in the presence of a dehydrating agent, such as phosphorus oxychloride (POCl3), under reflux conditions. The resulting product is then purified through recrystallization.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors to ensure consistent quality and yield. The process may also incorporate advanced purification techniques, such as column chromatography, to achieve high purity levels.
Chemical Reactions Analysis
Types of Reactions: 5,6-Dimethyl-3H-benzooxazol-2-one can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromic acid (H2CrO4) can be used to oxidize the compound.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can reduce the compound.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed:
Oxidation: The oxidation of this compound can yield carboxylic acids or ketones.
Reduction: Reduction reactions can produce amines or alcohols.
Substitution: Substitution reactions can lead to the formation of various derivatives, depending on the nucleophile used.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex organic compounds.
Biology: The compound has been evaluated for its antimicrobial properties, showing promise in combating bacterial and fungal infections.
Medicine: Research has explored its potential as an anticancer agent, with studies indicating its ability to inhibit the growth of certain cancer cells.
Industry: Its unique chemical properties make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 5,6-dimethyl-3H-benzooxazol-2-one exerts its effects involves interactions with specific molecular targets and pathways. For example, in its role as an antimicrobial agent, the compound may disrupt bacterial cell walls or interfere with essential metabolic processes. In cancer research, it may inhibit enzymes or signaling pathways involved in cell proliferation and survival.
Comparison with Similar Compounds
5,6-Dimethyl-3H-benzooxazol-2-one is part of a broader class of benzoxazole derivatives, which include compounds such as benzoxazole, benzothiazole, and indazole. While these compounds share structural similarities, this compound is unique due to its specific substitution pattern and resulting chemical properties. This uniqueness allows it to exhibit distinct biological and chemical behaviors compared to its analogs.
Properties
IUPAC Name |
5,6-dimethyl-3H-1,3-benzoxazol-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO2/c1-5-3-7-8(4-6(5)2)12-9(11)10-7/h3-4H,1-2H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PBGNFASEMRNOAJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C)OC(=O)N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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